1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one
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Description
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C26H33FN2O2 and its molecular weight is 424.56. The purity is usually 95%.
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Biological Activity
The compound 1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a complex organic molecule notable for its potential pharmacological applications, particularly in treating neurological disorders and pain management. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives, characterized by a unique structure that includes:
- Piperidine ring
- Pyrrolidine moiety
- Benzyloxy group
- Fluorophenyl substituent
The molecular formula is C26H33FN2O2 with a molecular weight of approximately 424.5 g/mol. The presence of these functional groups enhances its biological activity and receptor binding affinity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Preliminary studies suggest it may act as an antagonist at specific G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes. Notably, it has shown promise as an antagonist for the calcitonin gene-related peptide (CGRP) receptor, indicating potential applications in migraine treatment due to its favorable bioavailability and efficacy in animal models .
Pain Management
Research indicates that compounds similar to this compound may exhibit analgesic properties. For instance, studies have highlighted its effectiveness in reducing pain responses in animal models through central and peripheral mechanisms .
Neurological Disorders
Given its structural characteristics, this compound may also have implications for treating various neurological conditions. Its interaction with neurotransmitter systems could potentially lead to antidepressant effects or modulation of anxiety-related behaviors .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
Compound Name | Biological Activity | Reference |
---|---|---|
4-Fluorophenyl-pyrrolidine | Neuroactive properties; potential antidepressant | |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine | Muscarinic receptor antagonist | |
Benzoylpiperazine | GlyT1 inhibitor with antidepressant properties |
These findings suggest that the biological activities observed in related compounds may extend to this compound.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN2O2/c27-25-11-5-4-9-22(25)12-13-26(30)28-17-14-23(15-18-28)29-16-6-10-24(29)20-31-19-21-7-2-1-3-8-21/h1-5,7-9,11,23-24H,6,10,12-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOURJJLWZLECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3F)COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.